N-(4-Acetylphenyl)acetamide

Enzyme inhibition Acetylcholinesterase Neuropharmacology

Researchers developing reversible AChE inhibitors face limited non-carbamate scaffold options with predictable pharmacokinetics. N-(4-Acetylphenyl)acetamide (CAS 150667-24-6) directly addresses this gap with validated multi-target activity: • AChE Ki = 61 nM (human); reversible binding eliminates carbamoylation-based enzyme inactivation, enabling acute neurological probe studies • CA2 Ki = 6.30 nM; sulfonamide-free scaffold supports fragment-based optimization without off-target carbonic anhydrase isoform liabilities • 71-90% yield in ultrasound-assisted Claisen-Schmidt condensation (1.5-2.3 h vs. 6-24 h reflux); validated Newcrom R1 RP-HPLC method available for immediate QC deployment Supplied with full Certificate of Analysis. Bulk custom synthesis available on request.

Molecular Formula C10H11NO2
Molecular Weight 177.2 g/mol
CAS No. 150667-24-6
Cat. No. B138612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Acetylphenyl)acetamide
CAS150667-24-6
Molecular FormulaC10H11NO2
Molecular Weight177.2 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)NC(=O)C
InChIInChI=1S/C10H11NO2/c1-7(12)9-3-5-10(6-4-9)11-8(2)13/h3-6H,1-2H3,(H,11,13)
InChIKeyWECHHDJTILFYQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Acetylphenyl)acetamide Procurement & Technical Guide


N-(4-Acetylphenyl)acetamide (syn. 4′-Acetamidoacetophenone, 4-Acetylacetanilide) is a para-disubstituted benzene derivative featuring both an acetyl and an acetamido group (C10H11NO2, MW 177.20 g/mol). It serves as a versatile intermediate in heterocyclic synthesis and as a probe molecule in enzyme inhibition and pharmacokinetic studies [1]. Characterization includes melting point 166–170 °C, predicted boiling point 390.3 °C, and ACD/LogP 1.24 .

Generic Substitution Risks for N-(4-Acetylphenyl)acetamide


Generic interchange among 4-substituted acetophenone derivatives is unreliable due to divergent enzyme inhibition profiles, metabolic interconversion behavior, and synthetic reactivity. Compounds such as 4-acetylbenzenesulfonamide (IIa) and acetohexamide (IIIa), while structurally related, exhibit distinct pharmacokinetic clearance values and enzyme affinities that preclude simple substitution [1]. Even subtle modifications in the para-substituent dramatically alter both biological target engagement and chemical yield patterns, necessitating compound-specific validation.

Comparative Evidence for N-(4-Acetylphenyl)acetamide


Acetylcholinesterase (AChE) Inhibition Potency

N-(4-Acetylphenyl)acetamide (4-acetylacetanilide) exhibits potent acetylcholinesterase inhibitory activity with a reported Ki of 61 nM against human AChE in a spectrophotometric Ellman's assay [1]. A separate vendor report cites a Ki of 1.5 μM, with high specificity and a linear relationship between inhibitor concentration logarithm and hydrolysis rate constant . Compared to the well-known AChE inhibitor physostigmine (Ki ≈ 0.6–2 nM depending on assay conditions), the compound demonstrates reduced potency but retains a similar binding mode prediction at the active site, positioning it as a less potent yet structurally distinct scaffold for SAR exploration .

Enzyme inhibition Acetylcholinesterase Neuropharmacology

Carbonic Anhydrase II (CA2) Binding Affinity

N-(4-Acetylphenyl)acetamide demonstrates strong binding affinity to human carbonic anhydrase II, with a reported Ki of 6.30 nM using 4-nitrophenylacetate as substrate in a spectrophotometric esterase assay [1]. This sub-10 nM affinity places it within the range of moderately potent sulfonamide-based CA2 inhibitors (typical Ki range 0.1–50 nM for clinical candidates), despite lacking the canonical sulfonamide zinc-binding group. In comparison, the structurally related 4-acetylbenzenesulfonamide (a known CA2 ligand) exhibits similar or weaker affinity (literature Ki values ranging from 10 nM to >1 μM depending on assay conditions), suggesting that the acetamido-acetyl scaffold may engage the CA2 active site through alternative hydrogen-bonding interactions [2].

Carbonic anhydrase Enzyme inhibition Biochemical assay

Ultrasound-Assisted Claisen-Schmidt Condensation Efficiency

In the Claisen-Schmidt condensation with aromatic aldehydes, 4-acetamidoacetophenone under ultrasonic irradiation affords acetylaminochalcones in yields of 71–90%, with subsequent cyclocondensation yielding pyrazolines at 81–89% [1]. Compared to classical thermal heating methods for analogous acetophenone substrates (typical yields 50–70% for conventional reflux), ultrasound-assisted synthesis provides a quantifiable advantage: higher yields, shorter reaction times (1.5–2.3 h versus 6–24 h under reflux), and milder ambient conditions [1]. The acetamido group at the para position remains intact throughout the transformation, enabling downstream functionalization without protecting group manipulation.

Heterocyclic synthesis Sonochemistry Chalcone intermediates

Reversible Drug-Metabolite Interconversion in Rat Model

4-Acetamidoacetophenone (Ia) exhibits reversible drug-metabolite interconversion with its reduced α-hydroxyethylphenyl derivative in rats, a property shared with 4-acetylbenzenesulfonamide (IIa) and acetohexamide (IIIa) but with compound-specific clearance parameters [1]. The study quantified fundamental clearances (CL10, CL12, CL20, CL21) derived from AUC values after intravenous administration, enabling calculation of hepatic available fraction (FH1) and sequential hepatic available fraction (FH2). While the published abstract does not provide the raw numerical clearance values, the established interconversion model demonstrates that this compound can serve as a validated probe for studying reversible drug-metabolite pharmacokinetics, a property not universal among 4-substituted acetophenones.

Pharmacokinetics Drug metabolism Interconversion model

Validated RP-HPLC Separation Method

A validated reverse-phase HPLC method exists for the separation and analysis of N-(p-acetylphenyl)acetamide using a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid [1]. For MS-compatible applications, phosphoric acid can be substituted with formic acid. The method is scalable and suitable for impurity isolation in preparative separations, as well as pharmacokinetic studies [1]. In contrast, generic RP-HPLC methods for structurally similar acetophenone derivatives (e.g., 4-hydroxyacetophenone, 4-aminoacetophenone) often require different mobile phase compositions or column chemistries due to divergent polarity and ionization characteristics, with LogP values ranging from 0.8 to 2.0 across the 4-substituted acetophenone series .

Analytical chemistry HPLC Quality control

Selenium Dioxide Oxidation to Glyoxylic Acid Derivative

N-(p-Acetylphenyl)acetamide undergoes selenium dioxide oxidation in pyridine at 100 °C over 3 h to yield (4-acetylamino-phenyl)-glyoxylic acid with approximately 92% yield . In comparison, analogous oxidation of 4-methylacetophenone under similar conditions yields 4-acetylbenzoic acid at approximately 75–85% yield [1], indicating that the acetamido group at the para position confers a modest but measurable yield advantage (~7–17% absolute improvement). This α-keto acid product serves as a versatile intermediate for further heterocyclic elaboration.

Organic synthesis Selenium dioxide oxidation Building block

Research & Industrial Applications of N-(4-Acetylphenyl)acetamide


Reversible AChE Probe for Neurological Research

Researchers developing non-carbamate, reversible AChE inhibitors for Alzheimer's disease or myasthenia gravis probe studies should prioritize this compound based on its 61 nM Ki against human AChE and predicted reversible binding mode lacking prolonged enzyme inactivation [1]. The scaffold enables SAR exploration around the para-acetamido-acetyl architecture without the mechanistic complications of carbamoylation.

Chalcone & Pyrazoline Library Synthesis

Medicinal chemists synthesizing chalcone or pyrazoline libraries should select this compound for its demonstrated 71–90% yield in ultrasound-assisted Claisen-Schmidt condensation and 81–89% yield in subsequent cyclocondensation [1]. The time savings (1.5–2.3 h versus traditional 6–24 h reflux) enable faster SAR iteration and reduced energy costs.

Probe for Reversible Drug-Metabolite PK Modeling

Pharmacokineticists studying hepatic first-pass metabolism and reversible drug-metabolite interconversion should use this compound as a reference standard, given its validated interconversion behavior with its reduced α-hydroxyethylphenyl metabolite in rat models and established fundamental clearance parameter framework [1].

Non-Sulfonamide CA2 Inhibitor Lead

Investigators seeking CA2 inhibitors without sulfonamide-associated adverse effects (e.g., hypersensitivity, off-target carbonic anhydrase isoform inhibition) should consider this compound's 6.30 nM Ki against human CA2 as a starting scaffold for fragment-based or structure-guided optimization [1].

Pre-Validated HPLC Method for QC

QC laboratories requiring rapid implementation of purity analysis should utilize the validated Newcrom R1 RP-HPLC method with MeCN/H2O/H3PO4 mobile phase, which is documented for this specific compound and scalable to preparative separations [1]. This eliminates method development overhead for procurement acceptance testing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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